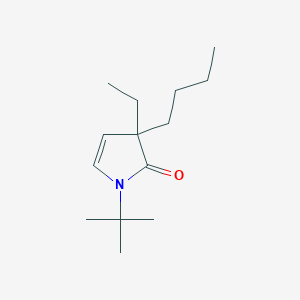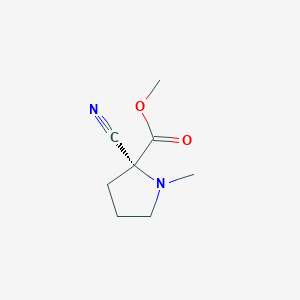
(R)-1-(furan-2-yl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(furan-2-yl)pentan-1-amine is an organic compound that features a furan ring attached to a pentylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(furan-2-yl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with furan and a suitable pentylamine precursor.
Reaction Conditions: The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-1-(furan-2-yl)pentan-1-amine would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-1-(furan-2-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while substitution could introduce various functional groups to the amine.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(furan-2-yl)pentan-1-amine can be used as a building block for the synthesis of more complex molecules.
Biology
Medicine
In medicinal chemistry, ®-1-(furan-2-yl)pentan-1-amine could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
Industrially, the compound might be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-1-(furan-2-yl)pentan-1-amine exerts its effects would depend on its specific applications. For instance, in a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(furan-2-yl)butan-1-amine: Similar structure but with a shorter carbon chain.
®-1-(furan-2-yl)hexan-1-amine: Similar structure but with a longer carbon chain.
®-1-(thiophen-2-yl)pentan-1-amine: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
®-1-(furan-2-yl)pentan-1-amine is unique due to its specific combination of a furan ring and a pentylamine chain, which may impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(1R)-1-(furan-2-yl)pentan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-2-3-5-8(10)9-6-4-7-11-9/h4,6-8H,2-3,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
YCNWYDMJAQDTRK-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@H](C1=CC=CO1)N |
Canonical SMILES |
CCCCC(C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
![3-Benzyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12873864.png)

![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
![2-Chloro-1-(2-(difluoromethoxy)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12873877.png)





![2-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12873909.png)


